molecular formula C21H20N2O B4855574 2-(1,3-diphenyl-2-imidazolidinyl)phenol

2-(1,3-diphenyl-2-imidazolidinyl)phenol

Cat. No. B4855574
M. Wt: 316.4 g/mol
InChI Key: UKQGDGICLXRVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-diphenyl-2-imidazolidinyl)phenol, commonly known as DPIP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a synthetic antioxidant that has been widely used as a redox indicator in biochemical and physiological research. DPIP has been found to have a wide range of applications in scientific research, including its use in the study of enzyme kinetics, photosynthesis, and oxidative stress.

Mechanism of Action

DPIP is a redox indicator that undergoes a color change from blue to colorless upon reduction. The reduction of DPIP is catalyzed by a variety of enzymes, including dehydrogenases, reductases, and oxidases. The mechanism of action of DPIP involves the transfer of electrons from the enzyme to DPIP, resulting in the reduction of DPIP and a color change from blue to colorless.
Biochemical and Physiological Effects:
DPIP has been found to have a wide range of biochemical and physiological effects. As an antioxidant, DPIP helps to protect cells from oxidative damage by scavenging free radicals and reactive oxygen species. DPIP has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPIP in lab experiments is its high sensitivity and specificity. DPIP is a highly sensitive redox indicator that allows for the accurate measurement of enzyme activity and electron transport rates. However, DPIP has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving DPIP. One area of interest is the use of DPIP in the study of oxidative stress and its effects on cellular function. Additionally, DPIP may have potential applications in the treatment of inflammatory diseases and other conditions related to oxidative stress. Further research is needed to explore these potential applications and to better understand the mechanism of action of DPIP.
In conclusion, DPIP is a synthetic antioxidant that has gained significant attention in the scientific community due to its unique properties. It has a wide range of applications in scientific research, including its use in the study of enzyme kinetics, photosynthesis, and oxidative stress. DPIP has many potential future directions for research, and further exploration of its properties and applications is needed.

Scientific Research Applications

DPIP has been widely used in scientific research due to its unique properties as an antioxidant and redox indicator. It is commonly used in enzyme kinetics studies to measure the rate of enzyme-catalyzed reactions. DPIP is also used in photosynthesis research to determine the rate of electron transport in chloroplasts. Additionally, DPIP has been found to be an effective tool in the study of oxidative stress and its effects on cellular function.

properties

IUPAC Name

2-(1,3-diphenylimidazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGDGICLXRVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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